Cas no 2171373-09-2 ((3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid)
2171373-09-2 structure
Product Name:(3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid
CAS-nummer:2171373-09-2
MF:C26H32N2O5
MW:452.542687416077
CID:6362661
PubChem ID:165582474
Update Time:2025-05-24
(3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- (3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid
- EN300-1575945
- 2171373-09-2
- (3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid
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- Inchi: 1S/C26H32N2O5/c1-3-18(15-25(30)31)28-24(29)14-17(2)12-13-27-26(32)33-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,17-18,23H,3,12-16H2,1-2H3,(H,27,32)(H,28,29)(H,30,31)/t17?,18-/m1/s1
- InChI-sleutel: VUWXUYSVJPTLLC-QRWMCTBCSA-N
- LACHT: O(C(NCCC(C)CC(N[C@@H](CC(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 452.23112213g/mol
- Monoisotopische massa: 452.23112213g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 12
- Complexiteit: 647
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.9
- Topologisch pooloppervlak: 105Ų
(3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1575945-0.05g |
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid |
2171373-09-2 | 0.05g |
$2829.0 | 2023-06-04 | ||
| Enamine | EN300-1575945-0.1g |
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid |
2171373-09-2 | 0.1g |
$2963.0 | 2023-06-04 | ||
| Enamine | EN300-1575945-0.25g |
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid |
2171373-09-2 | 0.25g |
$3099.0 | 2023-06-04 | ||
| Enamine | EN300-1575945-0.5g |
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid |
2171373-09-2 | 0.5g |
$3233.0 | 2023-06-04 | ||
| Enamine | EN300-1575945-1.0g |
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid |
2171373-09-2 | 1g |
$3368.0 | 2023-06-04 | ||
| Enamine | EN300-1575945-2.5g |
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid |
2171373-09-2 | 2.5g |
$6602.0 | 2023-06-04 | ||
| Enamine | EN300-1575945-5.0g |
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid |
2171373-09-2 | 5g |
$9769.0 | 2023-06-04 | ||
| Enamine | EN300-1575945-10.0g |
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid |
2171373-09-2 | 10g |
$14487.0 | 2023-06-04 | ||
| Enamine | EN300-1575945-50mg |
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid |
2171373-09-2 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1575945-100mg |
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid |
2171373-09-2 | 100mg |
$2963.0 | 2023-09-24 |
(3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid Gerelateerde literatuur
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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